molecular formula C22H29NO3 B13848031 17-epi-Desogestrel Nitrate

17-epi-Desogestrel Nitrate

Cat. No.: B13848031
M. Wt: 355.5 g/mol
InChI Key: SICRALLOIHYLAT-BHPIROGQSA-N
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Description

17-epi-Desogestrel Nitrate is a synthetic steroidal compound and an intermediate in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel. Desogestrel is a progestogen with low androgenic potency, commonly used in contraceptive formulations. The molecular formula of this compound is C22H29NO3, and it has a molecular weight of 355.48.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Desogestrel Nitrate involves several steps, starting from commercially available steroid precursors. The key steps include:

    Oxidation: The commercially available delta 8 estradiol methyl ether is oxidized under Oppenauer conditions with benzaldehyde, butylated hydroxytoluene, and aluminum isopropoxide to form the corresponding 17-ketone.

    Hydroxylation: The 17-ketone undergoes microbiological hydroxylation to introduce the 11-hydroxy group.

    Nitration: The hydroxylated intermediate is then nitrated to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Desogestrel Nitrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Nitration and other substitution reactions to introduce functional groups.

Common Reagents and Conditions:

    Oxidation: Benzaldehyde, butylated hydroxytoluene, aluminum isopropoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Formation of 17-ketone intermediates.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of nitrated products like this compound.

Scientific Research Applications

17-epi-Desogestrel Nitrate is primarily used as an intermediate in the synthesis of 17-epi-Desogestrel, which is a progestogen with low androgenic potency. Its applications include:

    Chemistry: Used in the synthesis of steroidal compounds.

    Biology: Studied for its effects on hormonal pathways.

    Medicine: Used in the development of contraceptive formulations.

    Industry: Employed in the large-scale production of progestogens.

Mechanism of Action

The mechanism of action of 17-epi-Desogestrel Nitrate involves its conversion to 17-epi-Desogestrel, which binds selectively to the progesterone receptor. This binding acts like a transcription factor, leading to modifications in mRNA synthesis and subsequent biological effects . The molecular targets include the progesterone receptor, and the pathways involved are related to hormonal regulation and reproductive health .

Comparison with Similar Compounds

    Desogestrel: A progestogen with low androgenic potency, used in contraceptive formulations.

    Etonogestrel: Another synthetic progestogen used in contraceptive implants and vaginal rings.

Comparison:

    Desogestrel: 17-epi-Desogestrel Nitrate is an intermediate in its synthesis and has similar progestogenic properties but differs in its structural configuration.

    Etonogestrel: While both compounds are used in contraceptive formulations, this compound is specifically an intermediate in the synthesis of 17-epi-Desogestrel, whereas etonogestrel is used directly in medical applications.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

[(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate

InChI

InChI=1S/C22H29NO3/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,5-2)26-23(24)25/h2,8,17-20H,3-4,6-7,9-14H2,1H3/t17?,18-,19-,20+,21-,22-/m0/s1

InChI Key

SICRALLOIHYLAT-BHPIROGQSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[N+](=O)[O-])CCC4=CCCCC34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O[N+](=O)[O-])CCC4=CCCCC34

Origin of Product

United States

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